N-ethyl-2-[(1E)-pent-1-en-1-yl]benzamide
Description
N-Ethyl-2-[(1E)-pent-1-en-1-yl]benzamide is a benzamide derivative characterized by an ethylamide group at the nitrogen position and a pentenyl substituent at the ortho position of the benzene ring. The (1E)-pent-1-en-1-yl group introduces a conjugated double bond, which may influence its electronic properties and biological interactions.
Properties
IUPAC Name |
N-ethyl-2-[(E)-pent-1-enyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-5-6-9-12-10-7-8-11-13(12)14(16)15-4-2/h6-11H,3-5H2,1-2H3,(H,15,16)/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPPEUXYDWBYDI-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC1=CC=CC=C1C(=O)NCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C1=CC=CC=C1C(=O)NCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzamide derivatives exhibit diverse biological activities and physicochemical properties depending on substituent type, position, and electronic characteristics. Below is a comparative analysis of N-ethyl-2-[(1E)-pent-1-en-1-yl]benzamide with structurally related compounds:
Structural and Functional Group Variations
Structure-Activity Relationship (SAR) Trends
- Substituent Position :
- Ortho-substituted benzamides (e.g., 10b, 1i) often exhibit stronger enzyme interactions due to steric and electronic effects. For example, the amide carbonyl in 10b forms H-bonds with Arg63 (GK protein, distance 3.1 Å) .
- Para-substituted halogens (e.g., 4-bromine in 1i) reduce potency compared to meta or ortho positions .
- Functional Groups: Long acyl chains (e.g., tetradecanoylamino in compound 17) enhance PCAF HAT inhibition (79% activity) by promoting hydrophobic binding . Halogens (e.g., Cl in compound 4) improve DHFR binding affinity via van der Waals interactions .
- Conformational Effects :
Research Findings and Implications
- Enzyme Inhibition : Benzamides with ortho-substituted acyl or heterocyclic groups show promise as glucokinase activators (e.g., compound 10b ) and DHFR inhibitors (e.g., compound 4 ). The pentenyl group in the target compound may similarly modulate enzyme binding.
- Kinase Modulation : Substituent position profoundly affects tyrosine kinase inhibition. For example, 4-bromine-2-oxybutyl derivatives (1i) are less active (IC50 = 13.67 μM) than 3-substituted analogs (IC50 = 0.037 μM) .
- Therapeutic Potential: The target compound’s pentenyl group could be optimized for applications in cancer or metabolic disorders, leveraging trends observed in PCAF HAT and GK activators .
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